molecular formula C19H22N2O2 B268351 N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide

Numéro de catalogue B268351
Poids moléculaire: 310.4 g/mol
Clé InChI: DLPXXRSTSCYVIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(sec-butylamino)carbonyl]phenyl}-2-methylbenzamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways of cytokines and growth factors. BMS-986165 has shown promise in the treatment of several autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

Mécanisme D'action

BMS-986165 inhibits the TYK2 enzyme by binding to its active site, thereby preventing it from phosphorylating downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways, resulting in the suppression of immune cell activation and proliferation.
Biochemical and Physiological Effects:
BMS-986165 has been shown to suppress the production of pro-inflammatory cytokines, including IL-17, IL-23, and IFN-γ, in preclinical studies. This leads to the suppression of immune cell activation and proliferation, resulting in the amelioration of autoimmune disease symptoms. Additionally, BMS-986165 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BMS-986165 is its specificity for the TYK2 enzyme, which makes it a promising therapeutic candidate for the treatment of autoimmune diseases. However, one of the limitations of BMS-986165 is its relatively short half-life, which may necessitate frequent dosing in clinical settings.

Orientations Futures

Several future directions for the research and development of BMS-986165 can be identified. One potential direction is the investigation of its efficacy in combination with other therapeutic agents, such as biologics or small molecule inhibitors targeting other cytokine signaling pathways. Another potential direction is the exploration of its potential in the treatment of other autoimmune diseases beyond psoriasis, psoriatic arthritis, and lupus. Additionally, further preclinical and clinical studies are needed to determine the optimal dosing regimen and safety profile of BMS-986165.

Méthodes De Synthèse

BMS-986165 is synthesized through a multistep process involving several chemical reactions. The first step involves the preparation of 2-methylbenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-sec-butyl-4-aminobenzoate to form the amide intermediate. The amide intermediate is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of BMS-986165.

Applications De Recherche Scientifique

BMS-986165 has shown significant potential in the treatment of autoimmune diseases. Several preclinical studies have demonstrated its efficacy in inhibiting the TYK2 enzyme, which is involved in the signaling pathways of multiple cytokines, including IL-12, IL-23, and type I interferons. These cytokines play a crucial role in the pathogenesis of autoimmune diseases, and inhibiting their signaling pathways can lead to significant therapeutic benefits.

Propriétés

Formule moléculaire

C19H22N2O2

Poids moléculaire

310.4 g/mol

Nom IUPAC

N-[4-(butan-2-ylcarbamoyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-4-14(3)20-18(22)15-9-11-16(12-10-15)21-19(23)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,20,22)(H,21,23)

Clé InChI

DLPXXRSTSCYVIV-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

SMILES canonique

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.